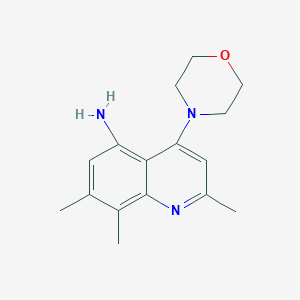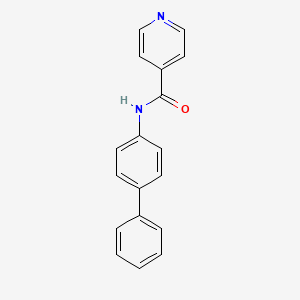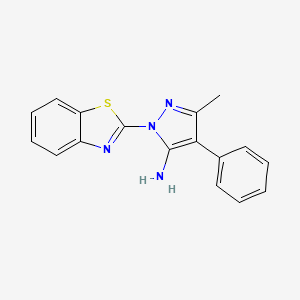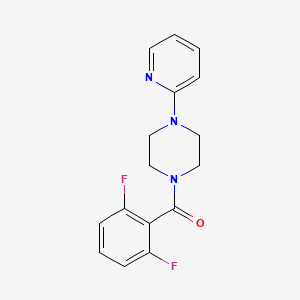
2,7,8-trimethyl-4-(4-morpholinyl)-5-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives, such as 2,7,8-trimethyl-4-(4-morpholinyl)-5-quinolinamine, often involves Buchwald–Hartwig amination or similar methods. A study by Bonacorso et al. (2018) reports the successful synthesis of related quinoline compounds via the Buchwald–Hartwig amination, indicating the feasibility of synthesizing complex quinoline derivatives through this method (Bonacorso et al., 2018).
Molecular Structure Analysis
The molecular structure of quinoline derivatives plays a crucial role in their chemical behavior and interaction with biomolecules. Studies often focus on the photophysical analyses to understand the intraligand and charge-transfer type transitions, which are critical for their application in optical devices and as ligands in biological systems (Bonacorso et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving quinoline derivatives can include interactions with DNA, as indicated by their strong ct-DNA binding properties. This interaction may involve π-stacking and/or hydrogen-bonding interactions, suggesting potential applications in drug design and molecular biology (Bonacorso et al., 2018).
Physical Properties Analysis
The physical properties of quinoline derivatives, including their photophysical characteristics, are essential for applications in luminescent materials and electronic devices. For example, rare-earth quinolinates exhibit near-infrared-emitting properties, making them candidates for optical devices (Van Deun et al., 2004).
Chemical Properties Analysis
The chemical properties, such as basicity and reactivity towards electrophilic and nucleophilic agents, define the utility of quinoline derivatives in synthetic chemistry and drug development. The introduction of morpholino groups can affect these properties, influencing their potential as pharmaceutical agents or organic synthesis intermediates. The electrochemical synthesis approach offers a green, one-pot procedure for synthesizing morpholino-substituted benzenamines, highlighting the diverse chemical reactivity of these compounds (Nematollahi & Esmaili, 2010).
Eigenschaften
IUPAC Name |
2,7,8-trimethyl-4-morpholin-4-ylquinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-10-8-13(17)15-14(19-4-6-20-7-5-19)9-11(2)18-16(15)12(10)3/h8-9H,4-7,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQHNHPZWHBACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=NC2=C1C)C)N3CCOCC3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [5-({[(4-chlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5659730.png)
![4-[(4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5659739.png)
![[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5659743.png)
![4-[(3-thienylmethyl)amino]-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B5659750.png)

![methyl 2-[(benzoylamino)sulfonyl]benzoate](/img/structure/B5659767.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5659779.png)
![5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5659784.png)
![1-[(1H-benzimidazol-2-ylthio)acetyl]-4-piperidinecarboxamide](/img/structure/B5659791.png)
![3-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5659801.png)
![(3S)-1-(5-{[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-benzimidazol-2-yl)-3-pyrrolidinol](/img/structure/B5659802.png)


